molecular formula C13H18INO2 B2673838 tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate CAS No. 161597-73-5

tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate

Cat. No.: B2673838
CAS No.: 161597-73-5
M. Wt: 347.196
InChI Key: GEWOWDIUBPAXGN-NSHDSACASA-N
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Description

tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate: is an organic compound that belongs to the class of carbamates. It features a tert-butyl group, an iodo-substituted phenylethyl moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodo-substituted phenylethyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenylethyl moiety can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Palladium-Catalyzed Reactions: Often used for cross-coupling reactions.

    Strong Acids or Bases: Used for deprotection or substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine in peptide synthesis and other organic transformations .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals, where carbamate derivatives are commonly employed.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodo group may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative without the iodo-phenylethyl moiety.

    N-Boc-protected anilines: Similar in structure but with different substituents on the aromatic ring.

Uniqueness

tert-Butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. The combination of the tert-butyl and carbamate groups also provides stability and protection during synthetic transformations .

Properties

IUPAC Name

tert-butyl N-[(1R)-2-iodo-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOWDIUBPAXGN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CI)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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